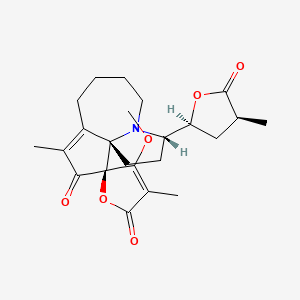
Protostemotinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protostemotinine is an alkaloid isolated from the roots and rhizomes of the plant Stemona sessilifolia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Protostemotinine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The roots and rhizomes of Stemona sessilifolia are dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes as described above. Large-scale extraction involves the use of industrial-grade solvents and equipment to handle bulk quantities of plant material. The purified compound is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Protostemotinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different bioactivities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of substituted this compound compounds with different functional groups .
Scientific Research Applications
Chemistry: Protostemotinine is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: It has been investigated for its biological activities, including anti-inflammatory, anti-allergic, and antimicrobial properties.
Medicine: this compound shows promise as a therapeutic agent for treating various diseases, including inflammatory and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and bioactive products .
Mechanism of Action
Protostemotinine exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes in the body, modulating their activity and leading to its observed bioactivities. The exact mechanism of action may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Protostemotinine is unique among alkaloids due to its specific chemical structure and bioactivities. Similar compounds include other alkaloids isolated from the Stemona genus, such as stemonine and stemofoline. These compounds share some structural similarities but differ in their specific functional groups and bioactivities .
List of Similar Compounds
- Stemonine
- Stemofoline
- Maistemonine
Properties
IUPAC Name |
(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPPFSYUDCEQR-NMXNWEJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the structural characteristics of Protostemotinine?
A1: this compound's structure has been elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While its exact molecular formula and weight are not explicitly reported in the provided abstracts, these can be determined from its chemical structure. Further details on its spectroscopic data, such as characteristic NMR shifts, can be found in the referenced studies. Additionally, one study confirms the successful determination of its crystal structure. []
Q2: What other compounds are found alongside this compound in Stemona sessilifolia?
A2: Research indicates that Stemona sessilifolia contains a variety of other compounds in addition to this compound. Some of these include:
- Stemospironine: Identified in both studies, this alkaloid is frequently found alongside this compound. [, ]
- Stilbostemin B and D: These compounds belong to the bibenzyl class and were isolated in one of the studies. []
- 4'-Methylpinosylvin: This stilbene derivative was also found in the same study as the Stilbostemins. []
- Various other compounds: Other identified compounds include sesamin, fatty acid glycerin monoesters, β-sitosterol, (-)-syringaresinol-4-O-β-D-glucopyranoside, benzoic acid, vanillic acid, daucosterol, and stigmasterol. [, ]
Q3: Are there any known analytical methods for detecting and quantifying this compound?
A3: While the provided abstracts don't detail specific analytical techniques for this compound, it's likely that researchers employed a combination of chromatography and spectroscopy. Column chromatography, often using silica gel or macroporous resin, is commonly used to isolate and purify compounds from plant extracts. [, ] Subsequent identification and structural analysis likely involve techniques such as NMR and mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
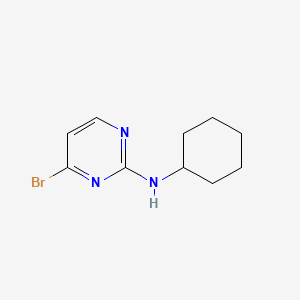
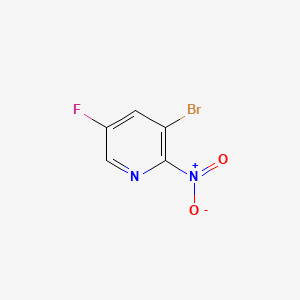
![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

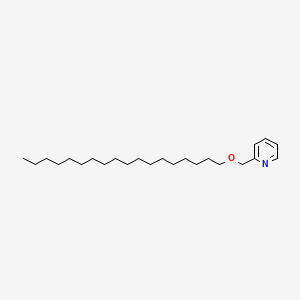
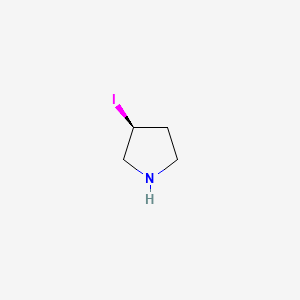
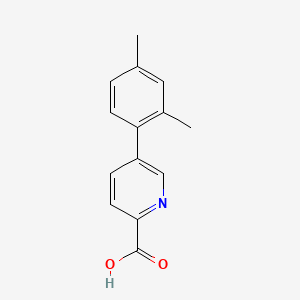

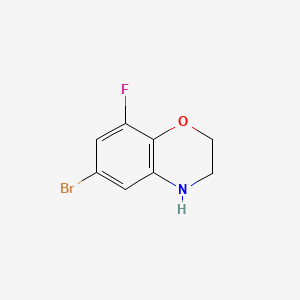
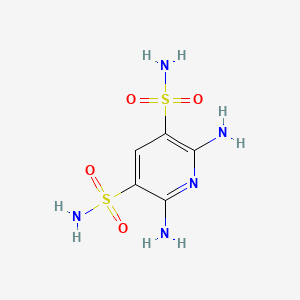
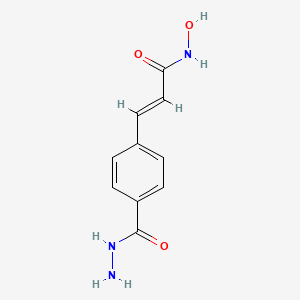
![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

